N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC16325952
Molecular Formula: C19H18N6O
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N6O |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C19H18N6O/c1-13-22-23-24-25(13)16-6-4-5-14(11-16)19(26)20-10-9-15-12-21-18-8-3-2-7-17(15)18/h2-8,11-12,21H,9-10H2,1H3,(H,20,26) |
| Standard InChI Key | GNXSOJNDVDGCOX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Introduction
N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that combines an indole moiety with a benzamide structure, featuring a tetrazole group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are attributed to its structural components. The indole and tetrazole rings are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Structural Features and Synthesis
The compound consists of an indole moiety linked to a benzamide through a two-carbon ethyl chain, with an additional tetrazole group attached to the benzamide. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 376.4 g/mol.
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. These steps require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure.
Biological Activities and Potential Applications
Compounds containing indole and tetrazole rings have been reported to exhibit various pharmacological effects. N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide may serve as a lead compound for the design of new drugs targeting diseases such as cancer and infectious diseases. Its interaction with specific biological targets could influence cellular pathways, potentially leading to therapeutic effects.
3.1. Mechanism of Action
The mechanism of action for this compound likely involves interaction with specific receptors in the central nervous system, particularly serotonin receptors, given the indole structure's similarity to serotonin. Research indicates that compounds with indole structures often exhibit agonistic or antagonistic activity at serotonin receptor subtypes, which could lead to various physiological effects, including mood modulation or analgesia.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide | Contains a methoxy group on the indole | Potentially enhanced anti-inflammatory properties |
| Indomethacin | Indole structure with carboxylic acid | Nonsteroidal anti-inflammatory drug |
| Ramelteon | Indole linked to a benzamide with a different substituent | Melatonin receptor agonist |
| N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide | Unique combination of indole, benzamide, and tetrazole functionalities | Potential for anti-inflammatory, antimicrobial, and anticancer activities |
N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide stands out due to its unique combination of structural features, which may confer distinct pharmacological properties compared to other similar compounds.
Future Research Directions
Further research is needed to fully explore the biological activities and therapeutic potential of N-[2-(1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide. This includes in-depth studies on its interactions with biological targets and its efficacy in preclinical models. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and molecular docking studies can be employed to elucidate these interactions and identify the compound's mechanism of action.
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